{1-Azaspiro[3.3]heptan-6-yl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-Azaspiro[3.3]heptan-6-yl}methanamine is a spirocyclic amine compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which consists of a seven-membered ring fused to a three-membered ring, with an amine group attached to the six-membered ring. The spirocyclic structure imparts unique chemical and biological properties to the compound, making it a valuable target for synthesis and study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {1-Azaspiro[3.3]heptan-6-yl}methanamine typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate (ClO2S NCO) to form spirocyclic β-lactams. The β-lactam ring is then reduced using alane (AlH3) to yield the desired amine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of scalable reagents and conditions, such as the reduction of β-lactam rings with alane, ensures efficient production. Additionally, the use of lithiation/electrophilic trapping sequences allows for the diversification of the azetidine ring, enabling the production of various analogues .
Analyse Chemischer Reaktionen
Types of Reactions
{1-Azaspiro[3.3]heptan-6-yl}methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions, such as the reduction of β-lactam rings with alane, are commonly used in its synthesis.
Substitution: The compound can undergo substitution reactions, where different substituents are introduced to the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Alane (AlH3) is a key reducing agent used in the synthesis of this compound.
Substitution: Lithiation followed by electrophilic trapping is a common method for introducing substituents.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogues of this compound.
Wissenschaftliche Forschungsanwendungen
{1-Azaspiro[3.3]heptan-6-yl}methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a bioisostere of piperidine.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It is explored as a potential drug candidate due to its unique structure and properties.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of {1-Azaspiro[3.3]heptan-6-yl}methanamine involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to mimic the activity of other bioactive compounds, such as piperidine. This mimicry enables the compound to interact with various biological targets, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azaspiro[3.3]heptane: Another spirocyclic amine with similar structural features but different biological activities.
Piperidine: A commonly used bioactive compound that {1-Azaspiro[3.3]heptan-6-yl}methanamine can mimic.
Uniqueness
This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H14N2 |
---|---|
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
1-azaspiro[3.3]heptan-6-ylmethanamine |
InChI |
InChI=1S/C7H14N2/c8-5-6-3-7(4-6)1-2-9-7/h6,9H,1-5,8H2 |
InChI-Schlüssel |
UBHGYVIAZFSOSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC12CC(C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.